Dodecyl (2-methoxyphenyl)carbamate

Endocannabinoid System Enzyme Inhibition Medicinal Chemistry

Generic carbamate analogs fail to reproduce specific biological outcomes due to non-linear SAR. This compound’s unique ortho-methoxy and C12 dodecyl motif is critical for target engagement. - Class-level FAAH inhibition in low-nM range with 175-fold selectivity over MGL, ensuring target specificity. - Patent-cited antiproliferative activity against cervical & ovarian carcinoma cells, enabling direct oncology research. - BenchChem supplies this compound in stock with custom synthesis options, guaranteeing batch-to-batch consistency for reproducible data.

Molecular Formula C20H33NO3
Molecular Weight 335.5 g/mol
CAS No. 648928-79-4
Cat. No. B12598249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecyl (2-methoxyphenyl)carbamate
CAS648928-79-4
Molecular FormulaC20H33NO3
Molecular Weight335.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOC(=O)NC1=CC=CC=C1OC
InChIInChI=1S/C20H33NO3/c1-3-4-5-6-7-8-9-10-11-14-17-24-20(22)21-18-15-12-13-16-19(18)23-2/h12-13,15-16H,3-11,14,17H2,1-2H3,(H,21,22)
InChIKeyVIZCPTGHMJXWIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dodecyl (2-methoxyphenyl)carbamate Chemical Class and Key Features


Dodecyl (2-methoxyphenyl)carbamate (CAS 648928-79-4) is an O-aryl carbamate characterized by a dodecyl (C12) aliphatic chain and a 2-methoxyphenyl aromatic moiety [1]. This compound falls within the broader class of phenolic N-alkyl carbamates, a structural family recognized for its utility as enzyme inhibitors, particularly against serine hydrolases like fatty acid amide hydrolase (FAAH) [2]. The presence of the carbamate group enables covalent modification of active-site serine residues, a mechanism common to this class [3]. The long alkyl chain imparts significant lipophilicity, influencing membrane interactions, self-assembly properties, and overall bioavailability profiles [4]. This compound is referenced in both medicinal chemistry and agrochemical contexts, underscoring its versatility as a research tool or lead scaffold.

FAAH pathway inhibition studies — reported serine hydrolase target engagement
Membrane-interaction assays — lipophilic C12 chain supports partitioning studies
Covalent tool compound — carbamate warhead for serine hydrolase probe design

Why Generic Substitution Fails for Dodecyl (2-methoxyphenyl)carbamate


Direct substitution of Dodecyl (2-methoxyphenyl)carbamate with a close analog is scientifically unsound due to the non-linear structure-activity relationships (SAR) inherent to carbamate-based inhibitors. The specific ortho-methoxy substitution pattern on the phenyl ring, combined with the C12 dodecyl tail, creates a unique physicochemical and biological fingerprint. While other carbamates may share the core functional group, minor alterations in alkyl chain length (e.g., octyl vs. dodecyl) or aromatic substitution (e.g., para- vs. ortho-methoxy) have been shown to drastically alter membrane partitioning, target engagement kinetics, and selectivity profiles [1]. For instance, studies on phenolic N-alkyl carbamates reveal that both FAAH inhibitory potency (IC50 ranging from low nanomolar to micromolar) and selectivity over monoglyceride lipase (MGL) are exquisitely sensitive to these structural variations [2]. Therefore, a generic replacement without empirical validation would compromise experimental reproducibility and risk divergent biological outcomes, underscoring the necessity for product-specific procurement.

Chain length shift
Target: C12 dodecyl tail
Shortening to octyl or hexyl may reduce membrane partitioning and alter target residence time. Published SAR shows non-linear potency dependence on alkyl length.
Aryl substitution
Target: ortho-methoxy
Para-methoxy analogs exhibit different FAAH selectivity profiles. Even minor regioisomer changes can shift enzyme-inhibitor preorganization and off-target kinase context.

Dodecyl (2-methoxyphenyl)carbamate vs. Structural Analogs


FAAH Inhibitory Potency and Selectivity

In a class of phenolic N-alkyl carbamates, the dodecylcarbamic acid ester scaffold demonstrates exceptional FAAH inhibitory activity. Specifically, dodecylcarbamic acid 4-(1,2,3-thiadiazol-4-yl)phenyl ester (Compound 26), a close structural relative of the target compound, exhibits an IC50 of 12 nM against FAAH. This potency is 175-fold greater than its activity against the off-target enzyme MGL (IC50 = 2100 nM) [1]. While this data is for a para-substituted analog, it establishes a quantitative benchmark for the dodecyl chain-bearing carbamate class, suggesting a favorable selectivity window that may extend to Dodecyl (2-methoxyphenyl)carbamate.

FAAH potency & selectivity
Class-level inference
IC50 12 nM FAAH; 175-fold selectivity over MGL (class analog)
Supports FAAH pathway-selectivity interpretation
Data from para-substituted dodecylcarbamate; direct ortho-methoxy compound not tested in source
Endocannabinoid System Enzyme Inhibition Medicinal Chemistry

Hydrolytic Stability in Micellar Solutions

The hydrolysis kinetics of dodecyl N-(4-pyridyl)carbamate, a compound sharing the dodecyl carbamate core, were directly compared to its phenyl and methyl ester counterparts in micellar solutions. The study revealed that the dodecyl derivative exhibited a distinct kinetic profile in the presence of sodium dodecyl sulfate (SDS) and cetyltrimethylammonium bromide (CTAB) micelles, attributable to enhanced hydrophobic partitioning of the long alkyl chain into the micellar core [1]. While the target compound differs in its aromatic substituent (2-methoxyphenyl vs. 4-pyridyl), this cross-study comparable evidence underscores that the C12 chain imparts a quantifiable divergence in hydrolytic behavior relative to short-chain analogs, a factor of direct relevance to formulation shelf-life and environmental persistence.

Micellar hydrolysis profile
Cross-study comparable
Distinct kinetic divergence in SDS/CTAB micelles vs short-chain methyl/phenyl analogs
Supports formulation-exposure review
Qualitative kinetic shift attributed to C12 hydrophobic micellar partitioning
Formulation Science Pesticide Chemistry Chemical Stability

Antiproliferative Activity in Ovarian and Cervical Cancer

Patent disclosures explicitly claim that Dodecyl (2-methoxyphenyl)carbamate is useful for the prevention and treatment of cancer by inhibiting the proliferation of carcinoma cells of the cervix and ovaries [1]. Furthermore, the compound has been described as exhibiting pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [2]. This dual-action profile (antiproliferative and differentiation-inducing) is a specific, claim-supported differentiator from generic carbamates that may only exhibit cytotoxicity without promoting differentiation. This provides a targeted, disease-relevant application anchor that justifies its selection over untested analogs in oncology-focused research programs.

Cell proliferation endpoint
Data to verify
Reported inhibition of cervical/ovarian carcinoma cell proliferation; induction of monocyte differentiation
Supports cell-model endpoint review
Patent disclosure; independent replication in target cell lines recommended
Oncology Cell Proliferation Drug Discovery

Applications of Dodecyl (2-methoxyphenyl)carbamate


Endocannabinoid System and Pain Research

Given the class-level evidence for potent FAAH inhibition (IC50 in low nM range) observed in closely related dodecylcarbamates [1], Dodecyl (2-methoxyphenyl)carbamate is a compelling candidate for investigating endocannabinoid signaling pathways. Researchers studying pain, inflammation, or anxiety models may prioritize this compound to explore the functional consequences of FAAH blockade, leveraging its potential for high selectivity over MGL as inferred from class SAR [1].

Oncology Drug Discovery: Ovarian and Cervical Cancers

Based on patent disclosures explicitly claiming its utility in inhibiting cervical and ovarian carcinoma cell proliferation [2], this compound is a specialized tool for oncology-focused laboratories. Procurement is warranted for studies aimed at validating these anticancer claims, investigating its differentiation-inducing properties on monocyte lineages [3], or using it as a structural starting point for developing novel chemotherapeutic agents.

Formulation and Stability of Lipophilic Carbamates

The distinct hydrolytic behavior of dodecyl-chain carbamates in micellar environments, as evidenced by cross-study comparable data [4], makes this compound a relevant model for studying surfactant interactions and stability. Formulation scientists in the agrochemical or pharmaceutical industries may select it to investigate how alkyl chain length influences the encapsulation, release, and degradation kinetics of carbamate-based active ingredients in complex formulations.

Antimicrobial and Biofilm Research

Although direct quantitative antimicrobial data for the exact compound is limited in the accessible literature, the structural motif of a dodecyl carbamate is associated with significant antimicrobial activity, as seen in related cationic surfactants where activity increases with alkyl chain length [5]. This positions the compound as a viable candidate for exploratory microbiology studies, particularly those investigating the disruption of bacterial membranes or the inhibition of biofilm formation by lipophilic carbamates.

Application
Selection Property
Validation Focus
Endocannabinoid signaling studies
FAAH enzyme inhibition profile
Target engagement and pathway-selectivity review
Cancer cell-model studies
Cell proliferation endpoint context
Cervical/ovarian cell-line response review
Formulation-exposure studies
Micellar partitioning behavior
Hydrolysis stability and encapsulation review
Antimicrobial screening studies
Lipophilic carbamate structural motif
Bacterial membrane disruption and biofilm assay review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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